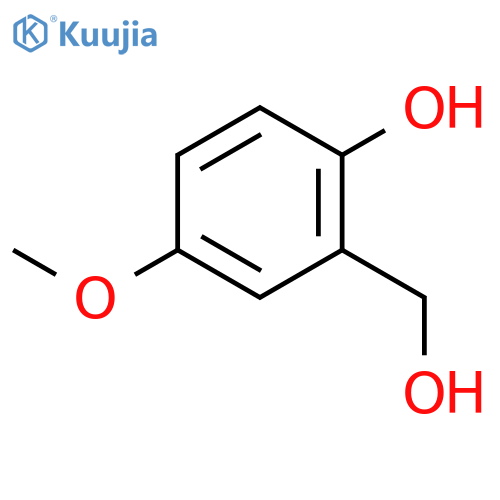

Cas no 41951-76-2 (2-Hydroxy-5-methoxybenzyl alcohol)

2-Hydroxy-5-methoxybenzyl alcohol 化学的及び物理的性質

名前と識別子

-

- 2-Hydroxy-5-methoxybenzyl alcohol

- 2-(hydroxymethyl)-4-methoxyphenol

- 2-hydroxy-5-methoxyBenzenemethanol

- 2-hydroxy-5-methoxy-benzyl alcohol

- 2-Hydroxymethyl-4-methoxy-phenol

- 4-hydroxy-3-(hydroxymethyl)anisole

- 4-methoxy-2-hydroxybenzyl alcohol

- 5-methoxy-2-hydroxybenzyl alcohol

- 5-Methoxysaligen

- CHEMBL31187

- W16040

- SCHEMBL1638977

- KCONKOTZXAFSAY-UHFFFAOYSA-N

- EN300-698227

- 2-(hydroxymethyl)-4-methoxy-phenol

- 2-hydroxymethyl-4-methoxyphenol

- AC-20733

- MFCD00238616

- AS-61478

- 41951-76-2

- DA-20039

- AKOS009411822

- 4-Methoxybenzyl alcohol, o-hydroxy-

- CS-0302688

- DTXSID70333079

-

- インチ: InChI=1S/C8H10O3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4,9-10H,5H2,1H3

- InChIKey: KCONKOTZXAFSAY-UHFFFAOYSA-N

- ほほえんだ: COc1ccc(O)c(CO)c1

計算された属性

- せいみつぶんしりょう: 154.06300

- どういたいしつりょう: 154.062994177g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 116

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 49.7Ų

じっけんとくせい

- PSA: 49.69000

- LogP: 0.89310

2-Hydroxy-5-methoxybenzyl alcohol セキュリティ情報

2-Hydroxy-5-methoxybenzyl alcohol 税関データ

- 税関コード:2909500000

- 税関データ:

中国税関コード:

2909500000概要:

290950500000.エーテルフェノール/エーテルアルコールフェノールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2909500000エーテルフェノール、エーテルアルコールフェノール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

2-Hydroxy-5-methoxybenzyl alcohol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014001394-250mg |

2-Hydroxy-5-methoxybenzyl alcohol |

41951-76-2 | 97% | 250mg |

$504.00 | 2023-09-01 | |

| Alichem | A014001394-1g |

2-Hydroxy-5-methoxybenzyl alcohol |

41951-76-2 | 97% | 1g |

$1564.50 | 2023-09-01 | |

| Enamine | EN300-698227-0.05g |

2-(hydroxymethyl)-4-methoxyphenol |

41951-76-2 | 0.05g |

$612.0 | 2023-03-10 | ||

| Enamine | EN300-698227-0.25g |

2-(hydroxymethyl)-4-methoxyphenol |

41951-76-2 | 0.25g |

$670.0 | 2023-03-10 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373358-250mg |

2-(Hydroxymethyl)-4-methoxyphenol |

41951-76-2 | 97% | 250mg |

¥972.00 | 2024-05-14 | |

| A2B Chem LLC | AF58750-5mg |

2-(Hydroxymethyl)-4-methoxyphenol |

41951-76-2 | 5mg |

$118.00 | 2024-04-20 | ||

| abcr | AB511101-100g |

2-Hydroxy-5-methoxybenzyl alcohol; . |

41951-76-2 | 100g |

€2081.80 | 2024-08-02 | ||

| Aaron | AR00BZZE-1g |

2-HYDROXY-5-METHOXYBENZYL ALCOHOL |

41951-76-2 | 95% | 1g |

$800.00 | 2025-02-10 | |

| Enamine | EN300-698227-5.0g |

2-(hydroxymethyl)-4-methoxyphenol |

41951-76-2 | 5.0g |

$2110.0 | 2023-03-10 | ||

| Enamine | EN300-698227-1.0g |

2-(hydroxymethyl)-4-methoxyphenol |

41951-76-2 | 1g |

$0.0 | 2023-06-07 |

2-Hydroxy-5-methoxybenzyl alcohol 関連文献

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

9. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

2-Hydroxy-5-methoxybenzyl alcoholに関する追加情報

Introduction to 2-Hydroxy-5-methoxybenzyl alcohol (CAS No. 41951-76-2)

2-Hydroxy-5-methoxybenzyl alcohol, identified by its Chemical Abstracts Service (CAS) number 41951-76-2, is a significant organic compound with a wide range of applications in pharmaceuticals, agrochemicals, and specialty chemicals. This compound, featuring a hydroxyl group at the 2-position and a methoxy group at the 5-position of a benzene ring, exhibits unique chemical properties that make it valuable in synthetic chemistry and industrial processes.

The molecular structure of 2-Hydroxy-5-methoxybenzyl alcohol consists of a benzene core substituted with these functional groups, which contribute to its reactivity and versatility. The presence of both hydroxyl and methoxy groups allows for diverse chemical modifications, making it a crucial intermediate in the synthesis of more complex molecules. In recent years, this compound has garnered attention due to its role in the development of novel therapeutic agents and functional materials.

One of the most notable applications of 2-Hydroxy-5-methoxybenzyl alcohol is in the pharmaceutical industry. Researchers have leveraged its structural features to develop new drugs targeting various diseases. For instance, studies have shown that derivatives of this compound exhibit promising biological activity as antioxidants, anti-inflammatory agents, and potential chemopreventive agents. The hydroxyl group facilitates hydrogen bonding interactions, enhancing binding affinity to biological targets, while the methoxy group influences electronic properties, affecting reactivity and stability.

Recent advancements in medicinal chemistry have highlighted the importance of 2-Hydroxy-5-methoxybenzyl alcohol as a building block for drug discovery. Its incorporation into heterocyclic frameworks has led to the synthesis of compounds with enhanced pharmacological properties. For example, researchers have reported the use of this compound in designing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The ability to modify its structure allows for fine-tuning of drug efficacy and selectivity.

In addition to pharmaceutical applications, 2-Hydroxy-5-methoxybenzyl alcohol finds utility in agrochemical formulations. Its chemical properties make it suitable for synthesizing pesticides and herbicides that are effective against a broad spectrum of pests while maintaining environmental safety. The compound's stability under various conditions ensures prolonged activity in agricultural settings, contributing to higher crop yields and improved food security.

The industrial significance of 2-Hydroxy-5-methoxybenzyl alcohol extends beyond pharmaceuticals and agrochemicals. It serves as a precursor in the production of specialty chemicals used in fragrances, dyes, and polymers. The compound's ability to undergo multiple reactions, such as esterification, etherification, and oxidation, makes it a versatile intermediate in organic synthesis. This adaptability has led to its widespread use in manufacturing processes that require high purity and reactivity.

From an environmental perspective, the sustainable production and application of 2-Hydroxy-5-methoxybenzyl alcohol are areas of active research. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. Biocatalytic methods, for instance, have been explored as an alternative to traditional chemical synthesis, offering a more eco-friendly approach to producing this valuable compound.

The future prospects for 2-Hydroxy-5-methoxybenzyl alcohol are promising, with ongoing research uncovering new applications and optimizing its production methods. As the demand for high-performance chemicals grows, this compound will continue to play a vital role in advancing technological and medical innovations. Its unique structural features and functional versatility ensure its continued relevance in both academic research and industrial applications.

41951-76-2 (2-Hydroxy-5-methoxybenzyl alcohol) 関連製品

- 114787-91-6(4-METHOXY-3-METHYLBENZYL ALCOHOL)

- 13807-84-6((2-Phenoxyphenyl)methanol)

- 7314-44-5(2,4-Dimethoxybenzyl alcohol)

- 33524-31-1(2,5-Dimethoxybenzyl Alcohol)

- 10038-40-1(2,2'-Bis(hydroxymethyl)diphenyl Ether)

- 61040-78-6(2,4,6-Trimethoxybenzyl Alcohol)

- 119138-29-3(4-Hydroxy-2-methoxybenzyl alcohol)

- 612-16-8(2-Methoxybenzyl alcohol)

- 15471-26-8(1,3-Benzenedimethanol,4-methoxy-)

- 4383-05-5(2-Hydroxy-3-methoxybenzyl alcohol)